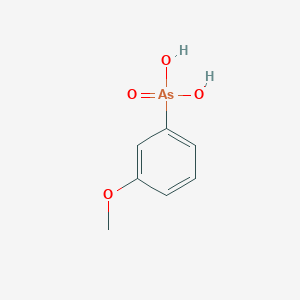
(3-Methoxyphenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)arsonic acid, also known as 3-methoxybenzenearsonic acid, is an organoarsenic compound with the molecular formula C7H9AsO3. This compound is characterized by the presence of an arsonic acid group (-AsO(OH)2) attached to a methoxy-substituted phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)arsonic acid typically involves the reaction of 3-methoxyphenylboronic acid with arsenic trioxide (As2O3) in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Methoxyphenylboronic acid} + \text{As2O3} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Arsenic-containing functional groups such as arsines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Methoxyphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying arsenic toxicity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)arsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Roxarsone: 3-Nitro-4-hydroxyphenyl arsonic acid, used as a feed additive in poultry.
Nitarsone: 3-Nitrophenyl arsonic acid, also used in animal feed.
Arsanilic acid: 4-Aminophenyl arsonic acid, used in veterinary medicine.
Uniqueness
(3-Methoxyphenyl)arsonic acid is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other arsonic acids and contributes to its specific applications in research and industry.
Properties
CAS No. |
7400-88-6 |
|---|---|
Molecular Formula |
C7H9AsO4 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
(3-methoxyphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsO4/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |
InChI Key |
ZHHKMNMZNOWTAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



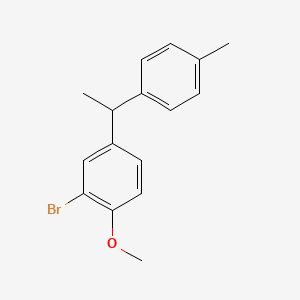
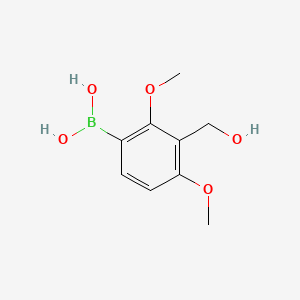

![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
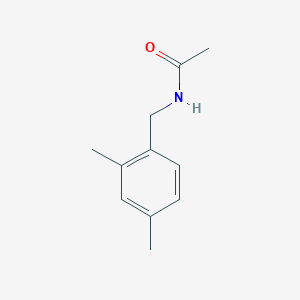
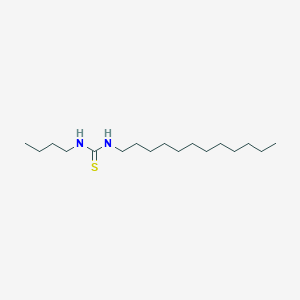
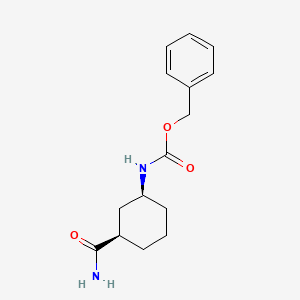
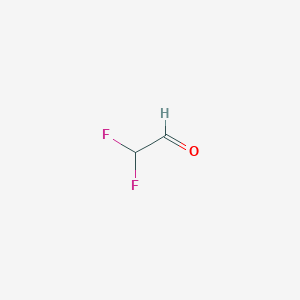
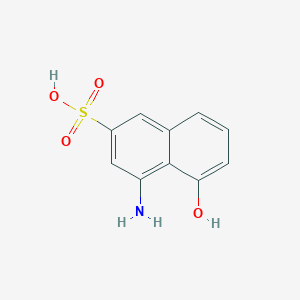
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
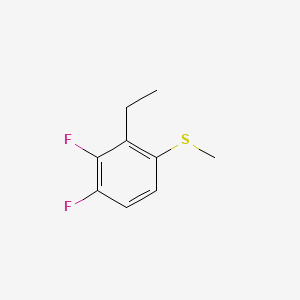
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

